molecular formula C7H2ClN3S2 B14668212 4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole CAS No. 51322-78-2

4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole

Cat. No.: B14668212
CAS No.: 51322-78-2
M. Wt: 227.7 g/mol
InChI Key: LMWRWEPMAHOKKE-UHFFFAOYSA-N
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Description

4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isothiocyanate group at the 7th position on the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Amines are commonly used as nucleophiles, and reactions are often performed in solvents like ethanol or methanol at room temperature.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiadiazole derivatives.

    Addition Reactions: Products include thiourea derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and electronic properties. This makes it a versatile building block for the synthesis of a wide range of functional materials and bioactive compounds .

Properties

CAS No.

51322-78-2

Molecular Formula

C7H2ClN3S2

Molecular Weight

227.7 g/mol

IUPAC Name

4-chloro-7-isothiocyanato-2,1,3-benzothiadiazole

InChI

InChI=1S/C7H2ClN3S2/c8-4-1-2-5(9-3-12)7-6(4)10-13-11-7/h1-2H

InChI Key

LMWRWEPMAHOKKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Cl)N=C=S

Origin of Product

United States

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